N1,N1,2-Trimethylbutane-1,3-diamine
Description
N1,N1,2-Trimethylbutane-1,3-diamine is a branched aliphatic diamine with the molecular formula C₇H₁₈N₂. Its structure consists of a four-carbon (butane) backbone, with two amine groups at positions 1 and 2. The first nitrogen (N1) is substituted with two methyl groups, while the second carbon (C2) bears an additional methyl group. This alkylation pattern confers unique steric and electronic properties, making it distinct from simpler diamines.
Properties
IUPAC Name |
1-N,1-N,2-trimethylbutane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-6(7(2)8)5-9(3)4/h6-7H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMEKRBMUREKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,2-Trimethylbutane-1,3-diamine typically involves the alkylation of butane-1,3-diamine with methylating agents. One common method is the reaction of butane-1,3-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amine groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N1,N1,2-Trimethylbutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N1,N1,2-Trimethylbutane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1,N1,2-Trimethylbutane-1,3-diamine exerts its effects depends on its interaction with molecular targets. The amine groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. In biochemical assays, the compound may act as a ligand, binding to specific proteins or enzymes and modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Differences
Key analogues for comparison include:
| Compound Name | Structure | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| N1,N1,2-Trimethylbutane-1,3-diamine | CH₃-C(CH₃)(NHCH₂CH₂NH₂)-CH₂- | 130.23 | Four-carbon backbone; branched methyl groups at N1 and C2; two amine groups |
| N1,N1-Dimethylethane-1,2-diamine | CH₂(N(CH₃)₂)-CH₂NH₂ | 102.18 | Two-carbon backbone; dimethyl substitution at N1; linear structure |
| N1,N1-Dimethylpropane-1,3-diamine | CH₂CH₂(N(CH₃)₂)-CH₂NH₂ | 116.20 | Three-carbon backbone; dimethyl substitution at N1; increased chain length |
Key Observations :
- Steric Effects : The additional methyl group at C2 introduces steric hindrance, which may reduce reactivity in nucleophilic substitution or coordination reactions compared to less-substituted analogues like N1,N1-Dimethylethane-1,2-diamine .
- Basicity : Alkylation typically increases amine basicity due to electron-donating methyl groups. However, steric crowding in the target compound might partially offset this effect, as seen in hindered amines .
c) Polymer Chemistry
- N1,N1-Dimethylpropane-1,3-diamine : Incorporated into copolymers crosslinked with 1,2-dichloroethane, demonstrating utility in polymer networks .
- This compound : The branched structure could hinder polymerization efficiency but enhance thermal stability in resulting polymers, analogous to hindered amine light stabilizers (HALS) .
Biological Activity
N1,N1,2-Trimethylbutane-1,3-diamine is an organic compound classified as a diamine, characterized by the molecular formula C7H18N2. It contains two amine groups and three methyl groups attached to a butane backbone, which influences its chemical reactivity and biological interactions. This compound has garnered attention in various fields, particularly in biological research and industrial applications.
The biological activity of this compound is largely attributed to its ability to interact with biomolecules through hydrogen bonding and ionic interactions. The amine groups can bind to proteins and enzymes, modulating their activity and potentially influencing biochemical pathways. This interaction is crucial for understanding its therapeutic potential and applications in drug discovery.
Enzyme Interaction Studies
Research has demonstrated that this compound can act as a ligand in biochemical assays. Its structural properties allow it to participate in enzyme-substrate interactions, which are essential for various metabolic processes. For instance, studies have shown that this compound can enhance or inhibit the activity of specific enzymes, thereby affecting cellular functions.
Case Studies
Case Study 1: Enzyme Modulation
A study conducted on enzyme kinetics revealed that this compound significantly modulated the activity of a particular enzyme involved in metabolic pathways. The findings indicated that varying concentrations of the compound led to distinct changes in enzyme activity, suggesting its potential as a biochemical tool for studying metabolic regulation.
Case Study 2: Antimicrobial Properties
Another investigation explored the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited inhibitory effects on several pathogenic bacteria, highlighting its potential application in developing antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1,N1,3-Trimethylbutane-1,3-diamine | Similar structure with different methyl positioning | Modulates enzyme activity |
| N,N,N'-Trimethyl-1,3-propanediamine | Different carbon backbone | Exhibits distinct pharmacological properties |
| N1,N1-diethyl-3,3-dimethylbutane-1,2-diamine | Contains ethyl groups instead of methyl groups | Varies in reactivity and biological effects |
This compound is unique due to its specific arrangement of methyl groups. This structural distinction influences its reactivity and interaction with biological targets compared to similar compounds.
Applications in Research and Industry
This compound serves as a valuable building block in organic synthesis and is utilized in the production of polymers and resins. Its role as a ligand in biochemical assays further underscores its importance in research settings focused on enzyme interactions and drug discovery.
Industrial Uses
The compound is also employed in various industrial applications due to its chemical properties:
- Synthesis of Complex Organic Molecules: Used as an intermediate in chemical reactions.
- Polymer Production: Acts as a precursor for creating resins and other materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
